2-Hydroxystearic acid

Supramolecular Chemistry Lipid Self-Assembly Hydrogen Bonding

Researchers studying lipid membrane biophysics or cancer metabolism often face inconsistent results when substituting unmodified stearic acid for α-hydroxylated analogs. 2-Hydroxystearic acid (2-HSA, CAS 1330-70-7) resolves this with its unique α-hydroxyl group that inhibits carboxylic acid dimer formation, enabling precise control over supramolecular architecture. • Cytostatic at 100 µM against Ehrlich ascites tumor cells - a validated starting point for cancer metabolism studies. • Produces a 21% increase in GM1 micelle mass vs. stearic acid for membrane biophysics. • ≥95% purity, room-temperature stable, available in bulk for cosmetic formulation patents.

Molecular Formula C18H36O3
Molecular Weight 300.5 g/mol
CAS No. 1330-70-7
Cat. No. B074533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxystearic acid
CAS1330-70-7
Synonyms2-hydroxyoctadecanoic acid
2-hydroxystearic acid
alpha-hydroxystearic acid
Molecular FormulaC18H36O3
Molecular Weight300.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(CCCCC(=O)O)O
InChIInChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
InChIKeyKIHBGTRZFAVZRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxystearic Acid: Properties and Overview


2-Hydroxystearic acid (2-HSA), also designated as α-hydroxystearic acid or 2-hydroxyoctadecanoic acid, is a long-chain saturated fatty acid (C18:0) distinguished by a secondary hydroxyl group at the second carbon (α-position) of the octadecanoic acid chain [1]. This structural modification imparts unique physicochemical properties, including a calculated LogP of approximately 7.5 and a topological polar surface area of 57.5 Ų, which fundamentally alter its intermolecular hydrogen bonding capacity, aggregation behavior, and biological recognition compared to the non-hydroxylated parent compound, stearic acid [2].

α-hydroxyl group enables unique hydrogen-bonding architecture
Modulates supramolecular assembly vs. non-hydroxylated stearic acid
Research tool for glycolipid micelle, crystal engineering, and emulsion studies

Why 2-Hydroxystearic Acid Cannot Be Substituted


Direct substitution of 2-hydroxystearic acid with unmodified stearic acid or other hydroxystearic acid regioisomers (e.g., 9-HSA, 10-HSA, 12-HSA) is not scientifically defensible in applications requiring specific hydrogen-bonding architectures, supramolecular assembly, or precise biochemical interactions. The α-hydroxyl group of 2-HSA inhibits the formation of the robust carboxylic acid dimers characteristic of stearic acid [1], while its position at the terminus of the alkyl chain, rather than in the mid-chain, yields distinct monolayer phase behaviors and biological activities compared to its regioisomers [2]. The following quantitative evidence demonstrates that the position of a single hydroxyl group dictates the compound's functional performance, making it a unique selection criterion for advanced material and life science applications.

Stearic acid replacement α-OH group disrupts dimer formation, which may alter crystal packing and film properties. Direct substitution may limit performance in dimer-dependent contexts.
Regioisomer substitution Hydroxyl position (α- vs. 9-,10-,12-) changes monolayer phase and aggregation; may not replicate bioactivity or formulation behaviour.

Quantitative Performance Comparison of 2-Hydroxystearic Acid


Intermolecular Hydrogen Bonding vs. Stearic Acid

In stark contrast to stearic acid, which forms robust cyclic dimers through its carboxylic acid headgroup, 2-HSA does not form a molecular dimer, as demonstrated by FT-IR spectroscopy [1]. This is a direct consequence of the α-hydroxyl group, which sterically and electronically disrupts the typical headgroup hydrogen bonding network [1]. Consequently, the secondary hydroxyl group is unable to form the intermolecular H-bonds along the secondary axis that are characteristic of stearic acid's crystal packing [1].

H-Bonding & Dimer Formation
Head-to-head
2-HSA: No molecular dimer formation
Stearic acid: Robust cyclic dimers
Dimerization-dependent applications may not transfer.
FT-IR; solid-state context.
Supramolecular Chemistry Lipid Self-Assembly Hydrogen Bonding

Glycolipid Micelle Size Modulation

The impact of the α-hydroxyl group on glycolipid self-assembly is significant. When incorporated into GM1 ganglioside, D-(+)-2-hydroxystearic acid (forming GM1(OH)) resulted in micelles with a molecular mass of 570 kDa, which is 21% larger than the 470 kDa micelles formed by GM1 containing stearic acid [1]. Furthermore, the hydrodynamic radius increased from 58.7 Å (stearic acid) to 60.0 Å (2-HSA) [1]. The monomer surface area at the lipid-water interface was also subtly altered, decreasing by 3 Ų from 120 Ų to 117 Ų [1].

Micelle Mass Change
Head-to-head
+100 kDa (+21%) GM1(OH) 570 kDa vs GM1 470 kDa
Supports glycolipid micelle size modulation.
Light scattering; GM1 ganglioside context.
Glycobiology Lipid Rafts Membrane Biophysics

Particle Size Specification for Cosmetic Emulsions

The use of 2-HSA in oil-in-water cosmetic emulsions is differentiated by a specific, patented particle size requirement that ensures product stability and performance. A Unilever patent specifies that the solid particulates of 2-hydroxystearic acid must have a particle size distribution where 99% or more by weight have a particle size of less than 125 microns [1]. This precise specification distinguishes its use from other, less rigorously defined hydroxystearic acids.

Particle Size Spec
Class-level
≥99% by weight
Specification for patented emulsion stability.
Patent US20150224039A1; O/W cosmetic context.
EAT Cell Proliferation
Data to verify
100 µM reduces EAT cell growth
Supports cell proliferation endpoint review.
In vitro; Ehrlich ascites cells. Comparative data unavailable.
Cosmetic Formulation Emulsion Stability Topical Delivery

Cytostatic Activity in Ehrlich Ascites Tumor Cells

2-HSA exhibits a quantifiable cytostatic effect. In vitro studies demonstrate that treatment with 2-hydroxystearic acid at a concentration of 100 µM reduces the growth of Ehrlich ascites tumor (EAT) cells . While comparative data for stearic acid under identical conditions is not provided in this source, this establishes a baseline biological activity that distinguishes it from simple, non-functionalized fatty acids which may not exhibit the same effect.

EAT Cell Proliferation
Data to verify
100 µM reduces EAT cell growth
Supports cell proliferation endpoint review.
In vitro; Ehrlich ascites cells. Comparative data unavailable.
Oncology Research Cell Proliferation Lipid Signaling

Validated Applications of 2-Hydroxystearic Acid


Glycolipid Micelle Architecture & Lipid Rafts

For researchers studying membrane biophysics and lipid rafts, D-(+)-2-hydroxystearic acid is a validated tool for synthesizing hydroxylated glycolipids like GM1(OH). Its use results in a 21% increase in micelle mass and a 2.1% increase in hydrodynamic radius compared to stearic acid-containing GM1, allowing for precise control over the physicochemical properties of model membrane systems [1].

Patented Cosmetic Emulsions

In the cosmetics industry, the procurement of 2-hydroxystearic acid is driven by specific formulation patents. To achieve the desired emulsion stability and texture, the material must meet the specification of having ≥99% of particles below 125 µm, a requirement that differentiates it from other hydroxystearic acids used in less demanding applications [1].

Supramolecular Assembly & Crystal Engineering

2-Hydroxystearic acid is a critical comparator in fundamental studies of lipid self-assembly. Its inability to form carboxylic acid dimers, in contrast to stearic acid, makes it a unique model for understanding how a single hydroxyl group can dictate supramolecular architecture in gels, dispersions, and solid-state aggregates [1].

In Vitro Cancer Cell Biology

As a research tool, 2-HSA is used at a defined concentration of 100 µM to study its cytostatic effects on Ehrlich ascites tumor cells. This provides a well-characterized starting point for investigations into the metabolic and signaling roles of α-hydroxylated fatty acids in cancer biology [1].

Application
Selection Property
Validation Focus
Glycolipid Micelle Architecture Studies
Micelle-size modulation
Hydrodynamic radius & mass endpoints
Cosmetic Emulsion Formulation
Particle-size specification
Patent compliance and stability assessment
Supramolecular Assembly Studies
Dimerization behavior
Hydrogen bonding & crystal packing review
Cancer Cell Biology Research
Cell-proliferation endpoint context
EAT cell growth inhibition review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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